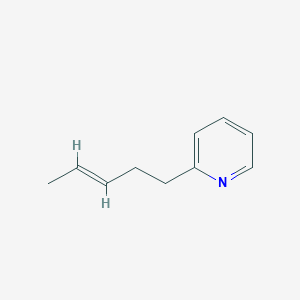
2-(3-Pentenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Pentenyl)pyridine is an organic compound with the molecular formula C10H11N. It is a pyridine derivative that is commonly used in scientific research for its various applications. This compound has been synthesized using different methods, and its mechanism of action is still under investigation.
作用机制
The mechanism of action of 2-(3-Pentenyl)pyridine is still under investigation. However, it is known to interact with various biological targets, including enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that 2-(3-Pentenyl)pyridine may have potential as a treatment for Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
生化和生理效应
2-(3-Pentenyl)pyridine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in preventing oxidative stress and inflammation. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi. Furthermore, 2-(3-Pentenyl)pyridine has been investigated for its potential as an insecticide due to its ability to disrupt the nervous system of insects.
实验室实验的优点和局限性
One advantage of using 2-(3-Pentenyl)pyridine in lab experiments is its versatility. It can be used as a ligand in the synthesis of metal complexes, as a building block in the synthesis of natural products and pharmaceuticals, and as a flavor and fragrance compound. Additionally, it has various biochemical and physiological effects that make it useful in studying different biological systems. However, one limitation of using 2-(3-Pentenyl)pyridine is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-(3-Pentenyl)pyridine. One direction is to investigate its potential as a treatment for Alzheimer's disease. Another direction is to explore its potential as an insecticide. Additionally, further research is needed to fully understand its mechanism of action and its various biochemical and physiological effects. Furthermore, 2-(3-Pentenyl)pyridine can be modified to create new compounds with different properties, which may have potential applications in various fields.
合成方法
There are several methods for synthesizing 2-(3-Pentenyl)pyridine. One common method involves the reaction of pyridine with 3-buten-1-ol in the presence of a catalyst, such as palladium on carbon. Another method involves the reaction of pyridine with 3-chloropropene in the presence of a base, such as potassium carbonate. Both methods yield high purity products, and the choice of method depends on the availability of reagents and the desired yield.
科学研究应用
2-(3-Pentenyl)pyridine has been extensively studied for its various applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis, materials science, and drug discovery. This compound has also been used as a building block in the synthesis of natural products and pharmaceuticals. Furthermore, 2-(3-Pentenyl)pyridine has been investigated for its potential as a flavor and fragrance compound.
属性
CAS 编号 |
167322-17-0 |
|---|---|
产品名称 |
2-(3-Pentenyl)pyridine |
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC 名称 |
2-[(E)-pent-3-enyl]pyridine |
InChI |
InChI=1S/C10H13N/c1-2-3-4-7-10-8-5-6-9-11-10/h2-3,5-6,8-9H,4,7H2,1H3/b3-2+ |
InChI 键 |
SKHYVKHUYKQNJE-NSCUHMNNSA-N |
手性 SMILES |
C/C=C/CCC1=CC=CC=N1 |
SMILES |
CC=CCCC1=CC=CC=N1 |
规范 SMILES |
CC=CCCC1=CC=CC=N1 |
其他 CAS 编号 |
2057-43-4 |
同义词 |
Pyridine, 2-(3E)-3-pentenyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



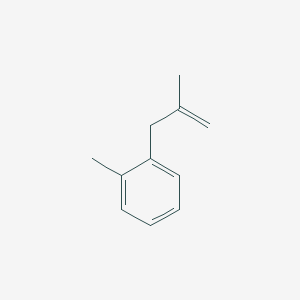
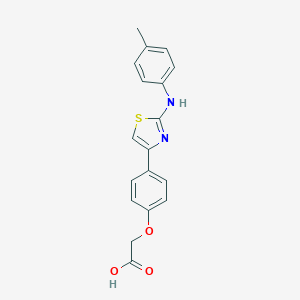
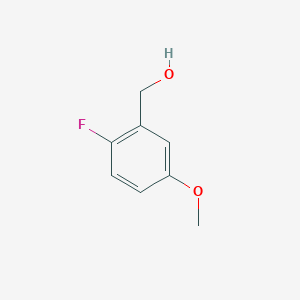
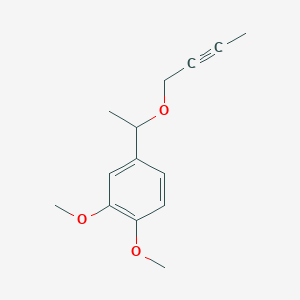
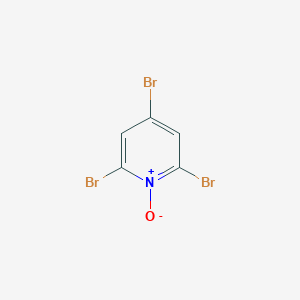
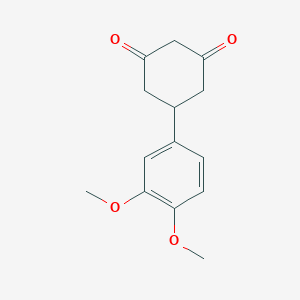
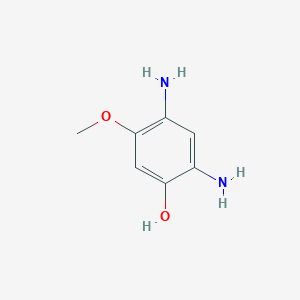
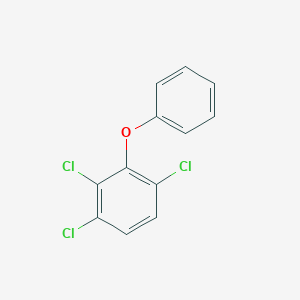
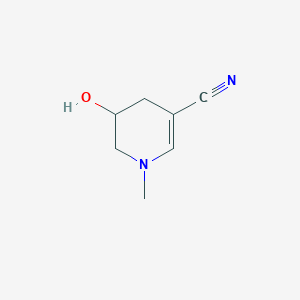
![Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI)](/img/structure/B63143.png)
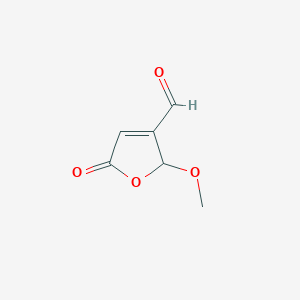
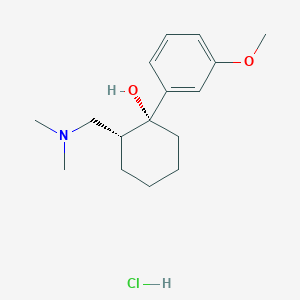
![Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-one](/img/structure/B63148.png)
![Methyl 4-[(2S)-3-hydroxy-2-methylpropyl]benzoate](/img/structure/B63150.png)